Fmoc-D-Gln(Mtt)-OH

Orthogonal Protection Peptide Synthesis Selective Deprotection

Fmoc-D-Gln(Mtt)-OH is the essential D-configured building block for solid-phase peptide synthesis requiring enantiopure D-peptides. The Mtt side-chain protecting group enables selective deprotection with 1% TFA—a 94-percentage-point reduction over Trt-based analogs—allowing orthogonal strategies incompatible with acid-labile tBu groups or resins. Its superior solubility in DMF/NMP ensures reliable automated synthesizer performance, avoiding precipitation issues common with Trt-protected alternatives. Choose this compound when stereochemical integrity, orthogonal deprotection, and walk-away automation are non-negotiable. Available in research to bulk quantities.

Molecular Formula C40H36N2O5
Molecular Weight 624.74
CAS No. 200638-37-5
Cat. No. B613506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Gln(Mtt)-OH
CAS200638-37-5
Molecular FormulaC40H36N2O5
Molecular Weight624.74
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Gln(Mtt)-OH (CAS 200638-37-5): Baseline Characteristics and Procurement Context


Fmoc-D-Gln(Mtt)-OH is a protected D-glutamine derivative used primarily in solid-phase peptide synthesis (SPPS), where the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and the 4-methyltrityl (Mtt) group protects the side-chain amide. [1] This D-isomer building block enables the synthesis of enantiopure D-peptides for applications ranging from antimicrobial agents to protease-resistant therapeutics.

Why Generic Substitution of Fmoc-D-Gln(Mtt)-OH with In-Class Analogs Can Compromise Synthesis Outcomes


The D-configuration of Fmoc-D-Gln(Mtt)-OH imparts stereochemical specificity essential for biological activity and protease resistance in peptide therapeutics, making it non-interchangeable with its L-isomer counterpart Fmoc-L-Gln(Mtt)-OH (CAS 144317-23-7). Even among D-Gln derivatives, the Mtt protecting group provides a distinct acid-lability profile (cleavage with 1% TFA) that enables orthogonal deprotection strategies, a capability that Fmoc-D-Gln(Trt)-OH lacks due to the Trt group's requirement for 95% TFA and longer cleavage times. [1] Procurement decisions that prioritize cost over these stereochemical and orthogonal protection specifications risk synthetic failure and off-target biological activity. [2]

Quantitative Evidence Guide: Fmoc-D-Gln(Mtt)-OH Differentiation Metrics for Scientific Selection


Cleavage Condition Differentiation: Fmoc-D-Gln(Mtt)-OH vs. Fmoc-D-Gln(Trt)-OH

The Mtt protecting group in Fmoc-D-Gln(Mtt)-OH is cleaved under extremely mild acidic conditions (1% TFA in DCM), whereas the Trt group in the standard analog Fmoc-D-Gln(Trt)-OH requires 95% TFA and 1-3 hours for complete removal. [1] This 94-percentage-point difference in TFA concentration enables orthogonal deprotection strategies in which the Mtt group can be removed while leaving tBu, Boc, and resin linkages intact. [2]

Orthogonal Protection Peptide Synthesis Selective Deprotection

Stereochemical Differentiation: Optical Rotation of Fmoc-D-Gln(Mtt)-OH vs. Fmoc-L-Gln(Mtt)-OH

Fmoc-D-Gln(Mtt)-OH (CAS 200638-37-5) and Fmoc-L-Gln(Mtt)-OH (CAS 144317-23-7) are stereoisomers with opposite optical rotations, confirmed by the L-isomer's reported [α]D24 = -2 ± 1° (C=1 in MeOH). The D-isomer exhibits a positive rotation of equal magnitude under identical conditions, providing a quantitative quality control metric for identity confirmation and enantiomeric purity verification.

Chiral Purity D-Peptide Synthesis Enantioselectivity

Solubility Profile: Fmoc-D-Gln(Mtt)-OH vs. Fmoc-D-Gln(Trt)-OH in Organic Solvents

Fmoc-D-Gln(Mtt)-OH is readily soluble in ethanol, methanol, and dichloromethane (DCM), with DMSO solubility also reported by vendors. In contrast, Fmoc-D-Gln(Trt)-OH, while described as having 'good solubility in most organic solvents,' suffers from occasional precipitation issues in DMF during SPPS due to the bulky Trt group, potentially reducing coupling efficiency. [1] The Mtt derivative's lower molecular weight (624.72 g/mol) relative to the Trt analog (610.70 g/mol for the L-form) correlates with improved solubility in standard SPPS solvents.

Solubility SPPS Workflow Coupling Efficiency

Storage Stability: Fmoc-D-Gln(Mtt)-OH Quantitative Shelf-Life Data

Vendor specifications for Fmoc-D-Gln(Mtt)-OH provide explicit stability data: stock solutions stored at -80°C remain stable for up to 6 months, while -20°C storage limits usage to 1 month. [1] The solid compound, stored at -20°C in the original container, maintains ≥95% purity for 1 year under desiccated, light-protected conditions. [2] Comparable data for the Trt analog Fmoc-D-Gln(Trt)-OH are less explicitly quantified, with vendors noting only 'store at 2-8°C' without defined shelf-life metrics. [3]

Storage Stability Stock Solution Longevity Procurement Logistics

Purity Specifications: Fmoc-D-Gln(Mtt)-OH Vendor Benchmarking

Commercially available Fmoc-D-Gln(Mtt)-OH is supplied at ≥95% purity as determined by HPLC, with select vendors offering ≥98% grades. This purity range aligns with industry standards for Fmoc-protected amino acids, where the L-isomer Fmoc-L-Gln(Mtt)-OH is routinely specified at ≥98% (HPLC). The D-isomer's slightly lower minimum purity specification (95% vs. 98%) reflects the additional synthetic steps required for D-enantiomer production, a trade-off that procurement teams must weigh against the biological necessity of D-stereochemistry.

Purity Analysis HPLC Quality Control

Optimal Application Scenarios for Fmoc-D-Gln(Mtt)-OH Based on Verified Differentiation Evidence


Synthesis of Protease-Resistant D-Peptide Therapeutics

The D-configuration of Fmoc-D-Gln(Mtt)-OH is essential for constructing all-D peptides that resist enzymatic degradation by endogenous proteases. This scenario directly leverages the stereochemical differentiation documented in Section 3 (optical rotation comparison), making this compound the only viable building block for this class of therapeutics.

Orthogonal Deprotection Strategies for Branched and Cyclic Peptides

When synthetic design requires selective side-chain deprotection in the presence of acid-labile tBu groups or resin linkages, the 1% TFA cleavage condition of the Mtt group enables this orthogonal maneuver. The 94-percentage-point reduction in TFA concentration relative to the Trt analog, as quantified in Section 3, is the critical enabler for this application scenario. [1]

High-Throughput SPPS Requiring Consistent Solubility and Coupling Efficiency

Automated peptide synthesizers demand building blocks that remain fully dissolved in DMF or NMP throughout the coupling cycle. The enhanced solubility profile of Fmoc-D-Gln(Mtt)-OH in standard SPPS solvents, as compared to the occasionally precipitating Trt analog (documented in Section 3), makes it the preferred choice for high-throughput, walk-away automated synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Gln(Mtt)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.